Tris(2-cyanoethyl) phosphite

Übersicht

Beschreibung

Molecular Structure Analysis

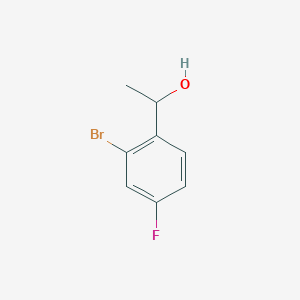

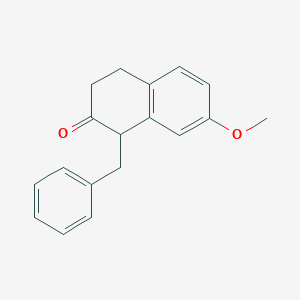

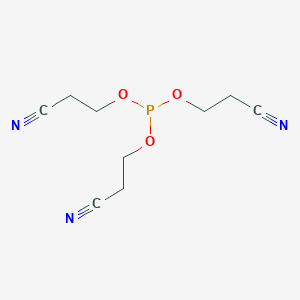

The compound’s molecular structure comprises three cyanoethyl (-C~2~H~5~CN) groups bonded to a central phosphorus (P) atom. The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .

Chemical Reactions Analysis

Tris(2-cyanoethyl) phosphite is primarily used as a phosphite-based reducing agent in organic synthesis. It participates in reactions such as Staudinger reduction , where it reduces azides to amines. Additionally, it can serve as a protecting group for aldehydes and ketones during synthetic transformations .

Physical And Chemical Properties Analysis

- Stability : The compound is sensitive to moisture and air, so it should be handled under inert conditions .

Wissenschaftliche Forschungsanwendungen

1. Application in Lithium-Ion Batteries

Tris(2-cyanoethyl) phosphite and its derivatives have been studied for their effectiveness in enhancing the performance of lithium-ion batteries. For instance, Tris(trimethylsilyl) phosphite (TMSPi), a structurally related compound, demonstrates significant improvements in cyclic stability and rate capability when added to high voltage lithium nickel cobalt manganese oxide cathodes (Mai et al., 2014). Similarly, another study investigates the mechanics of TMSPi and Triethyl Phosphite (TEPi) in LiNi0.5Mn0.3Co0.2O2-graphite full cells, highlighting the formation of a P- and O-rich surface film that enhances battery performance (Peebles et al., 2017).

2. Interaction with Sulphide Minerals

Tris(2-cyanoethyl) phosphine shows notable interactions with sulphide minerals. A study utilizing diffuse reflectance infra-red Fourier transform (DRIFT) spectroscopy analyzed the surfaces of sulphide minerals treated with an aqueous solution of tris(2-cyanoethyl) phosphine. The findings indicated chemisorption through the phosphorus atom to certain minerals, signifying its potential application in mineral processing and characterization (Valli et al., 1995).

3. Crystal Data and Chemical Properties

Research on the crystal structure and properties of tris(2-cyanoethyl) phosphine oxide and its sulphide and selenide derivatives provides valuable insights into their molecular and chemical behavior. This information is crucial for understanding the compound's reactivity and potential applications in various fields, such as materials science and chemical engineering (Blake et al., 1979).

4. Reductive Applications

The reductive capabilities of tris(2-cyanoethyl) phosphine derivatives, like Tris(2-carboxyethyl) phosphine (TCEP), have been explored, particularly in the selective reduction of disulfides. This has implications in chemical synthesis and possibly in biological systems, where disulfide bonds play a crucial role (Burns et al., 1991).

Eigenschaften

IUPAC Name |

tris(2-cyanoethyl) phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-3,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVNEZTCILNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(OCCC#N)OCCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-cyanoethyl) phosphite | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[g]phthalazine](/img/structure/B3188949.png)

![Benzo[b][1,6]naphthyridine](/img/structure/B3188952.png)

![Boronic acid, [3-[(11-mercapto-1-oxoundecyl)amino]phenyl]-](/img/structure/B3188957.png)

![Acetamide, N-[4-(4-methyl-3-oxopentyl)phenyl]-](/img/structure/B3188962.png)